3-Acetyl-1,2-thiazole-4-carboxylic acid
Description
3-Acetyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with an acetyl group at position 3 and a carboxylic acid group at position 4. Thiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.
Properties
CAS No. |
118739-39-2 |
|---|---|
Molecular Formula |
C6H5NO3S |
Molecular Weight |
171.18 g/mol |
IUPAC Name |
3-acetyl-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5NO3S/c1-3(8)5-4(6(9)10)2-11-7-5/h2H,1H3,(H,9,10) |
InChI Key |
WBQGAGZVZKISHH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NSC=C1C(=O)O |
Canonical SMILES |
CC(=O)C1=NSC=C1C(=O)O |
Synonyms |
4-Isothiazolecarboxylic acid, 3-acetyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
- Electron-Donating Groups (EDG): Methoxy (OCH₃) and amino (NH₂) groups enhance ring electron density, improving solubility and altering reaction kinetics . Bulkier Substituents: Phenyl (Ph) and tert-butoxy (BOC) groups introduce steric hindrance, affecting binding interactions in biological systems or synthetic pathways .
Functional Group Diversity :
- The acetyl group in the target compound offers a reactive ketone for nucleophilic additions, while the carboxylic acid enables salt formation or esterification.
- Mercapto (SH) and hydroxy (OH) groups in HMIM facilitate redox reactions and metal coordination, distinguishing it from acetylated analogs .
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